4-((3-Chloro-4-fluorobenzamido)methyl)benzoic acid
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Overview
Description
4-((3-Chloro-4-fluorobenzamido)methyl)benzoic acid is a chemical compound with the molecular formula C15H11ClFNO3 and a molecular weight of 307.7 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with a 3-chloro-4-fluorobenzamido group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-4-fluorobenzamido)methyl)benzoic acid typically involves the reaction of 3-chloro-4-fluorobenzoyl chloride with 4-aminomethylbenzoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((3-Chloro-4-fluorobenzamido)methyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzene ring.
Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
4-((3-Chloro-4-fluorobenzamido)methyl)benzoic acid is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 4-((3-Chloro-4-fluorobenzamido)methyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its structural features .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-((3-Chloro-4-fluorobenzamido)methyl)benzoic acid is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which imparts distinct chemical reactivity and biological activity. This dual substitution pattern is not commonly found in similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C15H11ClFNO3 |
---|---|
Molecular Weight |
307.70 g/mol |
IUPAC Name |
4-[[(3-chloro-4-fluorobenzoyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C15H11ClFNO3/c16-12-7-11(5-6-13(12)17)14(19)18-8-9-1-3-10(4-2-9)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) |
InChI Key |
OWKGCZPGHAFQRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O |
Origin of Product |
United States |
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